4-(2-Oxopyrrolidin-1-yl)butanoic acid
Overview
Description
Mechanism of Action
Target of Action
It is a useful reagent in the preparation of pilsicainide and oxymethylene analog as sodium channel blocker .
Mode of Action
It’s known that sodium channel blockers inhibit the flow of sodium ions into neurons, which prevents the initiation and conduction of nerve impulses .
Biochemical Pathways
As a sodium channel blocker, it likely impacts the action potential pathway in neurons .
Result of Action
As a sodium channel blocker, it would likely prevent the initiation and conduction of nerve impulses .
Biochemical Analysis
Biochemical Properties
4-(2-Oxopyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly as a reagent in the preparation of sodium channel blockers . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the preparation of pilsicainide and oxymethylene analogs, which are known sodium channel blockers . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide, which are structurally related to this compound, exhibit psychotropic and cerebroprotective effects . These effects are likely mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a sodium channel blocker, which is crucial for its role in the preparation of pilsicainide and oxymethylene analogs . The binding interactions with sodium channels inhibit their activity, leading to changes in cellular ion flux and subsequent physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of alkylation of related compounds decreases sharply after the first hour at 65°C . This suggests that this compound may also exhibit similar temporal effects, with its activity diminishing over time due to degradation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The degradation of antibacterial 1-octylpyrrolidin-2-one by phenylobacteria produces this compound as an intermediate . This indicates that the compound is part of a larger metabolic network, influencing metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of γ-butyrolactone and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(2-Oxopyrrolidin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-(2-Oxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Levetiracetam: A similar compound with a pyrrolidinone ring, used as an anticonvulsant.
Pilsicainide: Another compound with a similar structure, used as a sodium channel blocker.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)butanoic acid is unique due to its specific combination of a pyrrolidinone ring and a butanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6739-80-6 | |
Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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